1-Acetylproline
Overview
Description
1-Acetylproline is a N-acyl-amino acid12. It is also known by other names such as 1-acetylpyrrolidine-2-carboxylic acid and N-Acetyl-DL-proline1.
Molecular Structure Analysis
The molecular formula of 1-Acetylproline is C7H11NO31. The InChI representation is InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)1. The molecular weight is 157.17 g/mol1.
Physical And Chemical Properties Analysis
1-Acetylproline has a molecular weight of 157.17 g/mol1. Its XLogP3 value, which is a measure of the compound’s lipophilicity, is -0.71.
Scientific Research Applications
Conformational Behavior Studies : A study by Boeckx, Ramaekers, and Maes (2011) explored the conformational behavior of N-acetylproline. Their work involved a combined experimental and theoretical approach, including matrix-isolation FT-IR and computational methods. They identified multiple conformations of N-acetylproline, including one with an intramolecular H-bond, which was energetically the most favorable. This research provides insights into the molecular structure of N-acetylproline, which is crucial for understanding its chemical properties and interactions (Boeckx, Ramaekers, & Maes, 2011).
Medical Research – Diabetes Treatment : Ahrén et al. (2002) investigated the effects of a dipeptidyl peptidase IV inhibitor, which improves glucose tolerance and has implications for treating type 2 diabetes. Their study demonstrated that such inhibitors could be an effective approach for early-stage diabetes treatment (Ahrén et al., 2002).
Food Chemistry and Aroma Compounds : Poonlaphdecha et al. (2016) researched the biosynthesis of 2-acetyl-1-pyrroline in rice calli cultures, revealing the role of 1-pyrroline, a related compound, as a limiting factor for the synthesis of 2-acetyl-1-pyrroline in rice. This study has implications for the food industry, particularly in understanding and enhancing the aroma of rice (Poonlaphdecha et al., 2016).
Peptide and Protein Studies : Zanni, Ge, Kim, and Hochstrasser (2001) conducted a study on acetylproline-NH2 dipeptide, using two-dimensional IR spectroscopy for structure determination. Their research sheds light on the distribution of structures that this dipeptide adopts, which is essential for understanding protein and peptide behaviors (Zanni, Ge, Kim, & Hochstrasser, 2001).
Chemical Synthesis Applications : Cooke, Bennett, and McDaid (2002) described a method for synthesizing N-benzyl-4-acetylproline, illustrating a novel approach for producing functionalized proline derivatives. This research is significant for synthetic chemistry, particularly in the synthesis of amino acid derivatives (Cooke, Bennett, & McDaid, 2002).
Skin Penetration Enhancers : Tenjarla, Kasina, Puranajoti, Omar, and Harris (1999) investigated N-acetylproline esters as potential skin penetration enhancers. Their study found that these compounds, particularly those with specific alkyl side chain lengths, were effective in increasing the skin penetration of certain drugs. This research is relevant for pharmaceutical applications, especially in transdermal drug delivery systems (Tenjarla et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1-acetylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015808 | |
Record name | DL-Acetylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylproline | |
CAS RN |
68-95-1, 1074-79-9 | |
Record name | Acetylproline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Acetylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.